7-Hydroxy-5-methoxy-4-methylcoumarin
Overview
Description
7-Hydroxy-5-methoxy-4-methylcoumarin: is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and are widely used in pharmaceuticals, perfumes, and as additives in food
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-5-methoxy-4-methylcoumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-5-methoxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7th position can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarin derivatives.
Substitution: The methoxy group at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydrocoumarin derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 7-Hydroxy-5-methoxy-4-methylcoumarin is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study enzyme activities and metabolic pathways. It serves as a fluorescent probe due to its ability to emit light upon excitation, making it useful in various bioimaging applications .
Medicine: The compound exhibits potential therapeutic properties, including anti-inflammatory and antioxidant activities. It is being investigated for its role in the treatment of various diseases, such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used as a dye and in the formulation of perfumes and cosmetics due to its pleasant aroma and stability .
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-methoxy-4-methylcoumarin involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its biological activity. For instance, the hydroxyl group can participate in hydrogen bonding with biological macromolecules, enhancing its binding affinity. The compound can also undergo metabolic transformations mediated by enzymes such as cytochrome P450, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 7-Methoxy-4-methylcoumarin
- 7-Hydroxy-4-methoxy-5-methylcoumarin
Comparison: 7-Hydroxy-5-methoxy-4-methylcoumarin is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. Compared to 7-Hydroxy-4-methylcoumarin, the additional methoxy group enhances its solubility and stability. In contrast, 7-Methoxy-4-methylcoumarin lacks the hydroxyl group, which may reduce its ability to form hydrogen bonds and interact with biological targets .
Properties
IUPAC Name |
7-hydroxy-5-methoxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-10(13)15-9-5-7(12)4-8(14-2)11(6)9/h3-5,12H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJLATCGOJCUTJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=CC(=C2)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201227992 | |
Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6093-81-8 | |
Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6093-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-5-methoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201227992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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